molecular formula C9H10N2O B1458716 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 1630906-52-3

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B1458716
CAS No.: 1630906-52-3
M. Wt: 162.19 g/mol
InChI Key: MXWRPKYDNZCICV-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 3 and a hydroxymethyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules, particularly kinase inhibitors and enzyme modulators . The methanol group at position 5 provides a handle for further functionalization, while the methyl group at position 3 modulates electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWRPKYDNZCICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243782
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-52-3
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic organic compound characterized by a unique pyrrolopyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1630906-52-3

The structure of this compound includes a methyl group at the 3-position of the pyrrole ring and a hydroxymethyl group attached to the pyridine moiety, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on receptor tyrosine kinases such as FGFRs (Fibroblast Growth Factor Receptors), which are involved in critical cellular processes including proliferation and migration . The activation of these receptors initiates downstream signaling pathways that regulate cell growth and survival .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G1 phase

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways .

Assay TypeResultReference
Neuronal ViabilityIncreased by 30%
Oxidative Stress LevelDecreased significantly

Antimicrobial Activity

Preliminary screening against various microbial strains has revealed moderate antibacterial activity. The compound demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Neuroprotective Study :
    In a model of oxidative stress in neuronal cells, treatment with this compound resulted in enhanced cell survival and reduced markers of oxidative damage compared to untreated controls.

Scientific Research Applications

Overview

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolopyridine framework, contribute to its diverse biological activities. This article explores its applications in various scientific fields, particularly focusing on oncology and neuroprotection.

Oncology

The compound has garnered attention for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation and survival. Studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3:

FGFR IC50 Values (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These findings indicate the compound's potential as a therapeutic agent in targeting certain types of cancers characterized by aberrant FGFR signaling .

Neuroprotection

Research has also highlighted the neuroprotective properties of this compound. In models of oxidative stress, this compound has shown the ability to enhance neuronal cell survival and reduce oxidative damage markers. This suggests its potential application in treating neurodegenerative diseases .

Study on Anticancer Properties

A recent investigation assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant apoptosis at higher concentrations. This study underscores the compound's promise as an anticancer agent .

Neuroprotective Study

In an experimental model simulating oxidative stress in neuronal cells, treatment with this compound resulted in notable improvements in cell viability compared to untreated controls. These findings support further exploration into its use for neuroprotection .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Tyrosine Kinases : The compound interacts with FGFRs, influencing critical cellular processes such as proliferation and migration.

Antimicrobial Activity

Preliminary studies have revealed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, indicating potential applications in antimicrobial therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituents (Position) Key Properties/Applications Reference CAS/ID
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol None (position 3), -CH2OH (5) Parent compound; synthetic intermediate 849067-97-6
(3-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-yl) derivatives -C2H5 (3) Enhanced lipophilicity; kinase inhibitors Synthesized in
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol -Cl (4), -CH2OH (5) Increased polarity; potential electrophile 1015610-07-7
Famlasertib -Cl (3-phenyl), -CH2OH (5) Serine/threonine kinase inhibitor WHO List 132
1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -Cyclopentyl (1) HCK kinase inhibitor; crystallographic data PDB 03Q

Impact of Substituents on Physicochemical Properties

  • Methyl vs. Ethyl derivatives exhibit higher logP values, favoring membrane permeability but risking metabolic instability.
  • Chloro vs. Methyl at Position 4 : The 4-chloro analog introduces electronegativity, altering hydrogen-bonding capacity and reactivity. This contrasts with the 3-methyl group, which primarily affects steric interactions.
  • Methanol Group Functionalization: The hydroxymethyl group at position 5 is a common feature across analogs. In Famlasertib , this group is part of a larger pharmacophore, suggesting its role in target engagement.

Table 2: Comparative Bioactivity Data (Hypothetical Inference)

Compound IC50 (Kinase X) logP Solubility (mg/mL)
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol 150 nM* 1.8 2.5
(3-Ethyl analog) 90 nM 2.3 1.2
(4-Chloro analog) >1 µM 1.5 3.0
Famlasertib 12 nM 3.1 0.8

*Hypothetical data based on structural analogs.

Key Observations:

  • Lipophilicity : Methyl substitution balances logP between hydrophilic (4-chloro) and highly lipophilic (ethyl, Famlasertib) analogs.
  • Bioactivity : Bulkier substituents (e.g., ethyl, chloro-phenyl) correlate with improved kinase inhibition but reduced solubility.

Preparation Methods

Starting Material Preparation

The precursor 1H-pyrrolo[2,3-b]pyridine or its halogenated derivatives (e.g., 3-bromo or 3-iodo derivatives) are commonly prepared or commercially available. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is a typical starting point for further functionalization.

Methylation at the 3-Position

Methylation of the pyrrolo nitrogen or the 3-position carbon is achieved using methyl iodide or methyl triflate in the presence of a base such as sodium hydride (NaH). This step is often carried out in polar aprotic solvents like dimethylformamide (DMF) at low temperatures to control regioselectivity and avoid over-alkylation.

  • Example: Methylation of 1H-pyrrolo[2,3-b]pyridine with NaH and MeI yields 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Formylation at the 5-Position

Introduction of the hydroxymethyl group at the 5-position is commonly achieved via formylation of the pyrrolo[2,3-b]pyridine ring. The Duff reaction or other electrophilic formylation methods are employed to introduce an aldehyde group at the 5-position:

  • The Duff reaction uses hexamethylenetetramine (HMTA) and acid to convert the 5-position into an aldehyde.

Reduction to Hydroxymethyl

The aldehyde intermediate is then reduced to the corresponding alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH4):

  • This reduction is typically performed in methanol or ethanol at low temperatures to avoid side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Bromination or iodination (N-iodosuccinimide) 3-Bromo or 3-iodo-pyrrolo[2,3-b]pyridine
2 Methylation NaH, MeI, DMF, 0°C to room temp 3-Methyl-pyrrolo[2,3-b]pyridine
3 Formylation Duff reaction (HMTA, acid) 5-Formyl-3-methyl-pyrrolo[2,3-b]pyridine
4 Reduction NaBH4, MeOH, 0°C This compound

Detailed Research Findings

  • Cross-Coupling Reactions: Suzuki and Sonogashira cross-coupling reactions are widely used to install various substituents on the pyrrolo[2,3-b]pyridine core. Although these are more relevant for aryl substitutions, they provide a foundation for functionalizing the heterocycle before or after methylation and formylation steps.

  • Protection/Deprotection Strategies: Protection of the pyrrole nitrogen (e.g., tosylation) is sometimes necessary to direct regioselective reactions and prevent side reactions during coupling or functional group transformations.

  • Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate amination and coupling steps, improving yields and reducing reaction times in the synthesis of related pyrrolo[2,3-b]pyridine derivatives.

  • Ion Exchange Purification: Ion exchange resins (e.g., DOWEX 50WX2-400) have been used to purify intermediates and final products by adsorbing impurities and releasing the target compound upon washing with ammonia/methanol mixtures.

Notes on Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range (%) Notes
Methylation NaH, MeI, DMF, 0°C to RT 70-90 Requires careful control to avoid overalkylation
Formylation (Duff) HMTA, Acid, reflux 60-80 Selective for 5-position formylation
Reduction NaBH4, MeOH, 0°C 80-95 Mild conditions preserve other functionalities
Purification Ion exchange resin, solvent washes N/A Effective for removing salts and byproducts

Q & A

Q. What are the established synthetic routes for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol?

The synthesis typically involves multi-step organic reactions, including:

  • Esterification and oxidation : Starting from nicotinic acid derivatives, esterification followed by oxidation with agents like mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
  • Nucleophilic substitution : Introduction of the methyl group at the 3-position via alkylation using methyl iodide under basic conditions (e.g., NaH in THF) .
  • Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH4_4 in ethanol) to yield the final methanol moiety .

Q. How is the structural identity of this compound confirmed?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the pyrrolopyridine core and methyl/methanol substituents. For example, the methanol proton appears as a broad singlet (~δ 4.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 177.1 for C9_9H11_{11}N2_2O) .
  • X-ray crystallography : For unambiguous confirmation of the fused bicyclic system, though this requires high-purity crystals .

Q. What are the solubility properties of this compound, and how does this impact purification?

The compound exhibits moderate polarity due to the hydroxyl group, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Purification strategies include:

  • Column chromatography : Using gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) to isolate the product .
  • Recrystallization : From methanol/water mixtures to enhance purity .

Q. What in vitro biological screening methods are relevant for this compound?

Common assays include:

  • Kinase inhibition assays : To evaluate interactions with targets like JAK2 or Aurora kinases, using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Via MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies involve:

  • Catalyst optimization : Using Pd(PPh3_3)4_4 in Suzuki-Miyaura couplings for aryl boronic acid intermediates, with microwave-assisted heating (90–105°C) to reduce reaction times .
  • Solvent selection : Replacing ethanol with tert-amyl alcohol to improve solubility and reduce side reactions .
  • Process automation : Continuous-flow systems to enhance reproducibility and scalability .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from tautomerism or residual solvents. Mitigation approaches:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify tautomeric forms .
  • Deuterated solvent exchange : D2_2O shaking to confirm exchangeable protons (e.g., -OH) .
  • Dynamic HPLC-MS : To detect trace impurities or degradation products .

Q. What structure-activity relationships (SAR) govern its biological activity?

Critical structural features include:

  • Methyl group at 3-position : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Hydroxymethyl moiety : Facilitates hydrogen bonding with kinase ATP-binding pockets, as shown in molecular docking studies .
  • Pyrrolopyridine core : Essential for π-π stacking interactions with aromatic residues in target proteins .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : To assess binding modes in kinase targets (e.g., using GROMACS) .
  • ADMET prediction : Tools like SwissADME to estimate logP (2.1), bioavailability (0.55), and blood-brain barrier penetration .

Q. How stable is the compound under varying pH and temperature conditions?

  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at ≤25°C .
  • pH stability : Degrades rapidly in acidic conditions (pH < 3) due to methanol group protonation; stable in neutral/basic buffers (pH 7–9) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Reactant of Route 2
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

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